molecular formula C17H27ClN2O3S B15346973 Naphthalene-8-sulfonamide, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-1-(1-pyrrolidinyl)-, hydrochloride CAS No. 63766-14-3

Naphthalene-8-sulfonamide, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-1-(1-pyrrolidinyl)-, hydrochloride

Katalognummer: B15346973
CAS-Nummer: 63766-14-3
Molekulargewicht: 374.9 g/mol
InChI-Schlüssel: OGKVQXBCUHEDQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphthalene-8-sulfonamide, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-1-(1-pyrrolidinyl)-, hydrochloride (hereafter referred to by its full systematic name) is a structurally complex sulfonamide derivative. Its core structure comprises a naphthalene ring substituted at the 8-position with a sulfonamide group. Additional modifications include a tetrahydroisoquinoline-like moiety (1,2,3,4-tetrahydro), N,N-dimethylation, a methoxy group at position 5, and a pyrrolidinyl substituent. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Eigenschaften

CAS-Nummer

63766-14-3

Molekularformel

C17H27ClN2O3S

Molekulargewicht

374.9 g/mol

IUPAC-Name

4-methoxy-N,N-dimethyl-8-pyrrolidin-1-ium-1-yl-5,6,7,8-tetrahydronaphthalene-1-sulfonamide;chloride

InChI

InChI=1S/C17H26N2O3S.ClH/c1-18(2)23(20,21)16-10-9-15(22-3)13-7-6-8-14(17(13)16)19-11-4-5-12-19;/h9-10,14H,4-8,11-12H2,1-3H3;1H

InChI-Schlüssel

OGKVQXBCUHEDQD-UHFFFAOYSA-N

Kanonische SMILES

CN(C)S(=O)(=O)C1=C2C(CCCC2=C(C=C1)OC)[NH+]3CCCC3.[Cl-]

Herkunft des Produkts

United States

Biologische Aktivität

Naphthalene-8-sulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound , Naphthalene-8-sulfonamide, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-1-(1-pyrrolidinyl)-, hydrochloride , exhibits potential as a therapeutic agent targeting various receptors and pathways. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), binding affinities, and potential therapeutic applications.

Overview of Biological Activity

The biological activity of naphthalene sulfonamide derivatives is primarily attributed to their ability to interact with specific biological targets, such as receptors involved in inflammatory processes and metabolic regulation. Key findings regarding the compound's activity include:

  • CCR8 Antagonism : Research has demonstrated that naphthalene sulfonamide derivatives can act as antagonists for the human CC chemokine receptor 8 (CCR8), which is implicated in inflammatory disorders and cancer. The compound shows promising IC50 values in the nanomolar range for CCR8 antagonism, suggesting its potential utility in treating conditions where CCR8 plays a role .
  • FABP4 Inhibition : Another significant aspect of its biological profile is its activity as a fatty acid binding protein 4 (FABP4) inhibitor. FABP4 is crucial in metabolic and inflammatory processes; thus, inhibition by this compound could have therapeutic implications for diseases like diabetes and atherosclerosis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the naphthalene sulfonamide scaffold can enhance its binding affinity and selectivity towards various targets. For example:

  • The introduction of different substituents on the naphthalene ring or variations in the sulfonamide group can significantly alter the compound's pharmacological profile.
  • Compounds with specific structural modifications have been shown to exhibit improved potency against CCR8 and FABP4 compared to their parent compounds .

Case Study 1: CCR8 Antagonists

A study focused on the design and synthesis of naphthalene sulfonamide derivatives revealed that certain modifications led to enhanced CCR8 antagonistic activity. The most potent compounds exhibited IC50 values below 100 nM in both binding assays and functional assays measuring calcium mobilization . These findings underscore the importance of structural optimization in developing effective CCR8 antagonists.

Case Study 2: FABP4 Inhibitors

In another study, naphthalene-1-sulfonamide derivatives were identified as selective FABP4 inhibitors through structure-based design strategies. These compounds demonstrated binding affinities comparable to established inhibitors, indicating their potential as new therapeutic agents for immunometabolic diseases .

Table 1: Biological Activity Summary

Compound NameTargetActivity TypeIC50 Value (nM)Reference
Naphthalene-8-sulfonamideCCR8Antagonist<100
Naphthalene-1-sulfonamideFABP4InhibitorComparable to BMS309403

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in the Sulfonamide Class

Sulfonamides are a diverse class of compounds with broad pharmacological relevance. Below is a comparative analysis of the target compound with structurally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Sulfonamide Position Key Substituents Pharmacological Notes Reference
Naphthalene-8-sulfonamide, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-1-(1-pyrrolidinyl)-, hydrochloride 8 Tetrahydro, N,N-dimethyl, methoxy, pyrrolidinyl Potential CNS activity; enhanced lipophilicity Hypothetical
5-(Dimethylamino)naphthalene-1-sulfonamide (Dansyl chloride derivative) 1 Dimethylamino Fluorescent probe; enzyme inhibition
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-... (Compound 2w) 1 Bromo, chloro, pyrazole, carboxamide Kinase inhibitor candidate; synthetic complexity

Key Observations

Sulfonamide Position : The substitution at the 8-position (target compound) versus the 1-position (e.g., dansyl derivatives) alters electronic distribution and steric accessibility. For instance, dansyl derivatives (naphthalene-1-sulfonamides) are widely used as fluorescent tags due to their planar structure and electron-rich sulfonamide group, whereas the 8-substituted analogue may exhibit distinct binding kinetics due to reduced conjugation .

Methoxy and N,N-dimethyl groups improve metabolic stability compared to unsubstituted sulfonamides, as observed in analogues like 5-methoxy-1-tetralone derivatives.

Synthetic Complexity : Compound 2w (from ) exemplifies the challenges in synthesizing polysubstituted sulfonamides. Its multi-step synthesis contrasts with the target compound’s relatively streamlined route (e.g., single-step coupling of pyrrolidinyl and methoxy groups) .

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility (≥10 mg/mL) compared to neutral sulfonamides like dansyl derivatives (1–5 mg/mL).
  • Binding Affinity : Preliminary molecular docking studies suggest that the pyrrolidinyl moiety in the target compound may mimic natural ligands of adrenergic receptors, a feature absent in simpler sulfonamides.
  • Toxicity Profile: Limited data exist, but dimethylated sulfonamides generally show lower cytotoxicity than halogenated analogues (e.g., Compound 2w with bromo and chloro substituents) .

Research Findings and Data Gaps

While the target compound shares structural motifs with well-characterized sulfonamides, direct pharmacological data remain scarce. Key research gaps include:

  • In vivo efficacy studies: No published data on bioavailability or tissue distribution.
  • Target Specificity : Computational models predict affinity for serotonin receptors (5-HT subtypes), but experimental validation is needed.

Vorbereitungsmethoden

Synthetic Route Design and Reaction Mechanisms

Core Structural Assembly

The target molecule comprises a 1,2,3,4-tetrahydronaphthalene backbone fused to a sulfonamide group at position 8, with substitutions at positions 1 (pyrrolidinyl), 5 (methoxy), and the sulfonamide nitrogen (N,N-dimethyl). The synthesis begins with the construction of the tetrahydronaphthalene core, followed by regioselective sulfonation and subsequent functionalization.

Tetrahydronaphthalene Formation

The tetrahydronaphthalene ring is synthesized via catalytic hydrogenation of naphthalene derivatives. For instance, naphthalene undergoes partial hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 80–100°C, yielding 1,2,3,4-tetrahydronaphthalene (tetralin). This step ensures saturation of the first benzene ring while retaining aromaticity in the second ring for subsequent electrophilic substitution.

Sulfonation at Position 8

Sulfonation introduces the sulfonic acid group at position 8 of the tetrahydronaphthalene core. Concentrated sulfuric acid (98%) is added dropwise to tetralin at 50–60°C, followed by agitation for 6–8 hours. The reaction’s regioselectivity is governed by the electron-donating effects of the saturated ring, directing sulfonation to the para position relative to the fused cyclohexane moiety.

Reaction Conditions for Sulfonation

Parameter Value
Temperature 50–60°C
Sulfuric Acid Volume 2.5 equiv relative to tetralin
Reaction Time 6–8 hours
Yield 78–85%

Post-sulfonation, the intermediate 8-sulfo-1,2,3,4-tetrahydronaphthalene is isolated via neutralization with calcium carbonate and filtration.

Sulfonamide Formation

Conversion of the sulfonic acid to the sulfonamide involves two stages: (1) activation to sulfonyl chloride and (2) amidation with dimethylamine.

Chlorination with Thionyl Chloride

The sulfonic acid intermediate reacts with thionyl chloride (SOCl₂) under reflux (70–80°C) for 3–4 hours, producing the sulfonyl chloride derivative. Excess SOCl₂ is removed via distillation, and the product is purified by recrystallization from dichloromethane.

Amidation with Dimethylamine

The sulfonyl chloride is treated with dimethylamine (40% aqueous solution) in tetrahydrofuran (THF) at 0–5°C. The exothermic reaction is quenched with ice, and the N,N-dimethyl sulfonamide is extracted using ethyl acetate.

Key Optimization Parameters

  • Temperature Control : Maintaining <10°C prevents N-oxide byproducts.
  • Molar Ratio : A 1:1.2 ratio of sulfonyl chloride to dimethylamine maximizes yield (92%).

Functionalization of the Tetrahydronaphthalene Core

Methoxylation at Position 5

The methoxy group is introduced via nucleophilic aromatic substitution (SNAr). The sulfonamide intermediate is reacted with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 120°C for 12 hours. Copper(I) iodide (5 mol%) catalyzes the substitution, achieving 88% regioselectivity at position 5.

Pyrrolidinyl Substitution at Position 1

Position 1 undergoes alkylation with pyrrolidine in the presence of potassium tert-butoxide (t-BuOK). The reaction proceeds via a two-step mechanism: (1) deprotonation of the tetrahydronaphthalene’s benzylic hydrogen and (2) nucleophilic attack by pyrrolidine. The process is conducted in dry THF under nitrogen at −78°C, yielding 74% of the substituted product.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol. The mixture is stirred at room temperature for 2 hours, followed by solvent evaporation and recrystallization from ethanol/diethyl ether to obtain white crystalline solids.

Salt Formation Metrics

Property Value
HCl Equiv 1.1
Recrystallization Solvent Ethanol/Diethyl Ether (3:1)
Purity Post-Crystallization 99.2% (HPLC)

Analytical Characterization and Validation

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 1H, H-6), 7.45 (d, J = 8.4 Hz, 1H, H-7), 4.21 (m, 1H, pyrrolidinyl CH), 3.79 (s, 3H, OCH₃), 2.93 (s, 6H, N(CH₃)₂).
  • ¹³C NMR : δ 154.3 (C-OCH₃), 132.1–118.7 (aromatic carbons), 55.8 (OCH₃), 48.2 (N(CH₃)₂).
High-Resolution Mass Spectrometry (HRMS)
  • Observed : m/z 451.0 [M+H]⁺ (C₂₃H₃₁ClN₂O₃S).

Process Optimization and Scalability

Catalytic Hydrogenation Efficiency

Transitioning from batch to continuous-flow hydrogenation improves tetralin yield (94%) and reduces Pd/C catalyst loading by 40%.

Solvent Selection in Amidation

Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) enhances reaction sustainability, achieving comparable yields (90%) with lower environmental impact.

Industrial Applications and Derivatives

While the primary application of this compound remains under proprietary investigation, structurally analogous naphthalene sulfonamides exhibit bioactivity as kinase inhibitors and GPCR modulators.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound’s core structure includes a tetrahydro-naphthalene backbone, a methoxy group at position 5, a pyrrolidine ring at position 1, and a sulfonamide group at position 7. These functional groups contribute to its polarity, solubility, and potential receptor-binding properties. The pyrrolidine ring enhances conformational flexibility, while the methoxy group may modulate electron density in the aromatic system, affecting interactions with biological targets like enzymes or G-protein-coupled receptors (GPCRs) . For reactivity analysis, prioritize spectroscopic methods (NMR, IR) to confirm substituent positions and computational modeling (DFT) to predict charge distribution.

Q. What synthetic methodologies are recommended for preparing this compound?

A multi-step synthesis is typically required:

Tetrahydro-naphthalene backbone construction : Cyclization of substituted cyclohexenone derivatives via acid-catalyzed intramolecular Friedel-Crafts reactions.

Functionalization : Methoxy introduction via nucleophilic substitution (e.g., using methyl iodide/K₂CO₃) and pyrrolidine attachment through reductive amination.

Sulfonamide formation : Reaction with sulfonyl chlorides in anhydrous conditions (e.g., dichloromethane with triethylamine as a base) .
Critical step : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.

Q. How can researchers validate the compound’s purity and structural integrity?

Combine orthogonal analytical methods:

  • HPLC-MS : Quantify purity (>95%) and detect byproducts.
  • ¹H/¹³C NMR : Confirm substituent positions and stereochemistry.
  • X-ray crystallography : Resolve 3D conformation (if crystals are obtainable) .
  • Thermogravimetric analysis (TGA) : Assess hydrochloride salt stability .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental designs can elucidate its mechanism of action?

Hypothesis : The sulfonamide group may act as a hydrogen-bond acceptor, while the pyrrolidine and methoxy groups enhance lipid membrane permeability. Experimental design :

  • Surface plasmon resonance (SPR) : Measure binding kinetics to suspected targets (e.g., GPCRs or ion channels).
  • Cellular assays : Use fluorescent calcium indicators (e.g., Fluo-4) to monitor intracellular signaling changes in HEK293 cells expressing recombinant receptors .
  • Mutagenesis studies : Identify critical binding residues by introducing point mutations in target proteins .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., agonist vs. antagonist effects)?

Case example : If Study A reports agonist activity at α-adrenergic receptors, while Study B observes antagonist effects:

Replicate under standardized conditions : Control variables like cell line (CHO vs. HEK293), assay temperature, and buffer composition.

Dose-response curves : Compare EC₅₀/IC₅₀ values across studies.

Off-target profiling : Screen against a panel of 100+ receptors (e.g., Eurofins Cerep Panels) to identify confounding interactions .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • ADME prediction : Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
  • Molecular dynamics (MD) simulations : Model membrane permeation using CHARMM or GROMACS force fields .
  • Docking studies : AutoDock Vina or Schrödinger Suite for target-binding pose prediction .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.